2,5-Dimethyl-4-formylphenylboronic acid
Overview
Description
2,5-Dimethyl-4-formylphenylboronic acid is an organic compound with the molecular formula C9H11BO3 It is a derivative of phenylboronic acid, characterized by the presence of two methyl groups and a formyl group attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 2,5-Dimethyl-4-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling process . The compound is generally environmentally benign, suggesting that it may have a minimal impact on the environment . .
Biochemical Analysis
Biochemical Properties
2,5-Dimethyl-4-formylphenylboronic acid plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, often acting as an inhibitor or stabilizer. For instance, boronic acids, including this compound, are known to inhibit serine proteases and kinase enzymes, which are crucial for cell signaling and metabolism . The interactions typically involve the formation of reversible covalent bonds with the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of enzymes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, this compound can modulate the expression of genes related to metabolic pathways, further influencing cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This compound is also known to interact with biomolecules through hydrogen bonding and hydrophobic interactions, which can alter the structure and function of proteins . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can act as a therapeutic agent by inhibiting specific enzymes and modulating metabolic pathways. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects are seen at lower concentrations, while adverse effects occur at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes . Additionally, this compound can affect the levels of various metabolites, thereby altering the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and ability to form hydrogen bonds.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes. The precise localization is determined by the compound’s interactions with cellular machinery and its ability to penetrate cellular membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-formylphenylboronic acid typically involves the hydroboration of 2,5-dimethyl-4-formylphenyl derivatives. One common method is the hydroboration of 2,5-dimethyl-4-formylphenyl alkenes or alkynes using borane reagents. The reaction is generally rapid and proceeds under mild conditions .
Industrial Production Methods: Industrial production of this compound can involve the use of organolithium reagents followed by treatment with borate to yield the intermediate boronate. An acidic work-up then gives the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-4-formylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: 2,5-Dimethyl-4-carboxyphenylboronic acid.
Reduction: 2,5-Dimethyl-4-hydroxymethylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the coupling partner.
Scientific Research Applications
2,5-Dimethyl-4-formylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Formylphenylboronic acid
- 2-Fluorophenylboronic acid
- 3-Formylphenylboronic acid
Comparison: 2,5-Dimethyl-4-formylphenylboronic acid is unique due to the presence of two methyl groups and a formyl group on the benzene ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other phenylboronic acids. For example, the methyl groups can influence the electronic properties of the molecule, affecting its reactivity in cross-coupling reactions .
Properties
IUPAC Name |
(4-formyl-2,5-dimethylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-5,12-13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQMHCCACPAQAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C=O)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246398 | |
Record name | Boronic acid, B-(4-formyl-2,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-06-0 | |
Record name | Boronic acid, B-(4-formyl-2,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(4-formyl-2,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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